

A Technical Guide to Commercial Suppliers of Propofol-d17 Certified Reference Material

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Compound of Interest

Compound Name: Propofol-d17

Cat. No.: B12044026

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for **Propofol-d17** certified reference material (CRM), crucial for the accurate quantification of propofol in research and clinical settings. This document outlines key supplier information, product specifications, and detailed experimental protocols for the application of **Propofol-d17** as an internal standard in mass spectrometry-based assays.

Introduction to Propofol-d17

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent.^[1] **Propofol-d17** is its deuterated analog, where 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of propofol in biological matrices such as plasma, blood, and urine.^[2] The use of a stable isotope-labeled internal standard like **Propofol-d17** is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical methods.^[2]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer **Propofol-d17** as a certified reference material. These CRMs are manufactured and certified to high standards, often under ISO 17034 and ISO/IEC 17025 accreditation, ensuring their suitability for demanding analytical applications.^{[3][4]} The table below summarizes the key quantitative data for **Propofol-d17** CRM from prominent commercial suppliers.

Table 1: Comparison of Commercial **Propofol-d17** Certified Reference Materials

| Supplier | Product Code | Concentration | Solvent | CAS Number | Molecular Weight | Stated Certification/Accreditations | Isotopic Purity (from CoA) | Chemical Purity (from CoA) |
|--|--------------------------|---|-------------------|------------------|------------------|--|---------------------------------------|---------------------------------------|
| Cerillian (via MilliporeSigma /Supelco & Fisher Scientific) | P-077 / P-077- 1ML | 100 µg/mL or 0.1 mg/mL | Methanol | 126139 3-54-7 | 195.38 | ISO 17034, ISO/IEC 17025 | Typically >99% | Typically >99% |
| LGC Standards | CERP- 077 | 0.1 mg/mL | Methanol | 126139 3-54-7 | 195.38 | ISO 17034 | Typically >99% | Typically >99% |
| Simson Pharma Limited | - | Not specified (neat or solution) | Not specified | Not available | - | Certificate of Analyses provided | Data to be obtained from CoA | Data to be obtained from CoA |
| Biosynth | LAC393 54 | Not specified (neat) | Not applicable | 126139 3-54-7 | - | - | Data to be obtained from CoA | Data to be obtained from CoA |
| Alkali Scientific | P-077- 1ML | 100 µg/mL | Methanol | 126139 3-54-7 | 195.38 | Certified Reference Material | Data to be obtained from CoA | Data to be obtained from CoA |

| | | | | | | | | |
|--------------------------------|--------------------|----------------------|----------------------|---|---|--|---|---|
| Merced es Scientifi c | CER P0771 ML | Not specifie d | Not specifie d | - | - | Certifie d Referen ce Material | Data to be obtaine d from CoA | Data to be obtaine d from CoA |
|--------------------------------|--------------------|----------------------|----------------------|---|---|--|---|---|

Note: Isotopic and chemical purity values are typically specified on the Certificate of Analysis (CoA) provided with the product. Users should always refer to the lot-specific CoA for precise data.

Experimental Protocols for Propofol Quantification

Propofol-d17 is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Propofol in Human Plasma by GC-MS

This method is suitable for the analysis of propofol in plasma samples, often employed in pharmacokinetic and forensic toxicology studies.

Methodology:

- Sample Preparation:
 - To 200 μ L of human plasma, add 50 μ L of the **Propofol-d17** internal standard working solution (e.g., 1 μ g/mL in methanol).
 - Add 1 mL of phosphate-buffered saline (PBS) and vortex to mix.
 - Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and isolate propofol.[\[5\]](#)
 - Elute the analyte and internal standard from the SPE cartridge with 100% methanol.[\[5\]](#)

- Directly inject the eluate into the GC-MS system to avoid evaporative losses of the volatile propofol.[5]
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or similar.
 - Inlet Temperature: 250°C.
 - Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Propofol: m/z 163, 178
 - **Propofol-d17**: m/z 174, 195
- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of propofol to the peak area of **Propofol-d17** against the concentration of the calibration standards.
 - Determine the concentration of propofol in the plasma samples from the calibration curve.

Quantification of Propofol in Human Plasma by LC-MS/MS for Bioequivalence Studies

This high-throughput method is ideal for clinical studies requiring the analysis of a large number of samples.

Methodology:

- Sample Preparation:
 - To 100 μ L of human plasma, add 20 μ L of the **Propofol-d17** internal standard working solution (e.g., 500 ng/mL in methanol).
 - Add 300 μ L of acetonitrile to precipitate plasma proteins.[\[2\]](#)
 - Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
- LC-MS/MS Instrumentation and Conditions:
 - Liquid Chromatograph: Shimadzu LC-20AD or equivalent.
 - Mass Spectrometer: AB Sciex API 4000 or equivalent.
 - Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A suitable gradient to separate propofol from matrix components.
 - Flow Rate: 0.5 mL/min.[\[2\]](#)
 - Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[\[2\]](#)
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Propofol: m/z 177.2 \rightarrow 161.0[\[2\]](#)
 - **Propofol-d17**: m/z 194.2 \rightarrow 174.2[\[2\]](#)
- Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of propofol to **Propofol-d17** against the nominal concentration of the calibration standards.
- Quantify propofol in the plasma samples using the regression equation from the calibration curve.

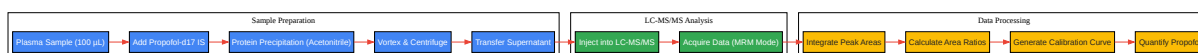
Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Propofol Quantification by GC-MS.



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Caption: Workflow for Propofol Quantification by LC-MS/MS.

Conclusion

The availability of high-quality, certified reference materials for **Propofol-d17** is essential for accurate and reliable quantification of propofol in various biological matrices. This guide provides researchers, scientists, and drug development professionals with a foundational

understanding of the commercial landscape for this critical analytical standard. By utilizing the information on suppliers, product specifications, and detailed experimental protocols, laboratories can confidently develop and validate robust analytical methods for their specific research needs. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information to ensure the highest level of analytical accuracy.

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